molecular formula C12H20NO4- B12336434 trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid

trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid

Cat. No.: B12336434
M. Wt: 242.29 g/mol
InChI Key: ZFQQTPBWJCJGSV-IUCAKERBSA-M
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Description

trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid: is a chemical compound with the molecular formula C12H21NO4 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Properties

Molecular Formula

C12H20NO4-

Molecular Weight

242.29 g/mol

IUPAC Name

(3R,4S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/p-1/t8-,9-/m0/s1

InChI Key

ZFQQTPBWJCJGSV-IUCAKERBSA-M

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1C(=O)[O-])C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1C(=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid typically involves the protection of the amine group in piperidine with a Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate under basic conditions. The reaction proceeds smoothly at room temperature and yields the desired Boc-protected piperidine derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the final product meets industry standards .

Mechanism of Action

The mechanism of action for trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .

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